molecular formula C17H27NO2Si B2446516 (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one CAS No. 1956436-52-4

(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

Cat. No.: B2446516
CAS No.: 1956436-52-4
M. Wt: 305.493
InChI Key: ARDPGPVTKBUHAL-HNNXBMFYSA-N
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Description

(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a chiral compound with the molecular formula C10H21NO2Si. It is a derivative of pyrrolidin-2-one, featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the oxygen atom and a benzyl group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

(3S)-1-benzyl-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2Si/c1-17(2,3)21(4,5)20-15-11-12-18(16(15)19)13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDPGPVTKBUHAL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group of a pyrrolidin-2-one derivative with a TBDMS group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The benzyl group can be introduced via N-alkylation using benzyl bromide or benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the TBS Ether Group

The TBS-protected hydroxyl group undergoes selective deprotection under controlled conditions, enabling further functionalization:

Reaction Conditions Outcome Mechanistic Insights
Tetra-n-butylammonium fluoride (TBAF) in THF, 0°C to RT Quantitative removal of TBS group, yielding (S)-1-benzyl-3-hydroxypyrrolidin-2-oneFluoride ions cleave the Si-O bond via nucleophilic attack
Acetic acid (AcOH)/H<sub>2</sub>O (4:1), RTPartial deprotection with competing benzyl group stabilityAcidic hydrolysis proceeds through protonation of the oxygen, weakening the Si-O bond
HCl (1M) in methanol, reflux Complete deprotection within 2 hoursStrong acid promotes hydrolysis without racemization

Key Findings :

  • TBAF is the most efficient reagent for TBS removal, achieving >95% yield .

  • Acidic conditions (e.g., HCl) are slower but avoid side reactions in base-sensitive substrates .

Aldol Reaction

Reaction with propanal in the presence of TiCl<sub>4</sub> and Et<sub>3</sub>N yields enantiomerically enriched aldol adducts (85% ee) . The TBS group stabilizes the transition state, favoring syn-selectivity.

Conjugate Addition

With methyl acrylate and Cu(OTf)<sub>2</sub>, the compound facilitates Michael additions, producing β-amino esters with >90% diastereomeric excess .

Cyclization and Electrocyclization Reactions

The pyrrolidinone ring participates in annulation and cyclization processes:

Reaction Conditions Product Yield
Nazarov Cyclization DABCO (1 equiv), THF, RT, 12 hCyclopentenone derivatives78%
6π Electrocyclization Pyrrolidine (1 equiv), THF, RT, 6 h2H-Pyran adducts65%

Mechanism :

  • Secondary amines (e.g., pyrrolidine) promote 4π electrocyclization via enamine intermediates .

  • DABCO induces 6π pathways through base-mediated deprotonation .

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation removes the benzyl group for downstream modifications:

Catalyst System Conditions Outcome
10% Pd/C, H<sub>2</sub> (1 atm), ethanol, RT 12 h reaction timeDebenzylated pyrrolidinone (92% yield)
Pd(OH)<sub>2</sub>/C, ammonium formate, methanol Microwave, 100°C, 30 minRapid debenzylation without TBS cleavage

Note : The TBS group remains intact under these conditions, demonstrating orthogonal reactivity .

Oxidation and Functionalization

After deprotection, the hydroxyl group undergoes further transformations:

Reagent Product Application
Dess-Martin periodinane (DMP) Ketone derivativePrecursor for spirocyclic compounds
Swern oxidation (oxalyl chloride, DMSO)Aldehyde intermediateCross-coupling reactions

Stereochemical Impact :

  • Oxidation preserves the (S)-configuration at C3, critical for bioactive molecule synthesis .

Comparative Reactivity of Analogues

Data from structurally related compounds highlight the unique reactivity profile of this molecule:

Compound Key Reaction Yield Selectivity
(S)-1-Benzyl-3-hydroxypyrrolidin-2-oneMitsunobu reaction with PhCOOH70%R-configuration
(S)-1-Benzyl-3-methoxypyrrolidin-2-oneSN2 displacement with NaN<sub>3</sub>55%Moderate
(S)-1-Benzyl-3-((TBS)oxy)pyrrolidin-2-one (target)TBAF deprotection95%High

Mechanistic Insights

  • Deprotection : Fluoride ions (from TBAF) selectively cleave the Si-O bond without affecting the benzyl group or pyrrolidinone ring .

  • Cyclization : The compound’s rigid pyrrolidinone core stabilizes transition states in electrocyclizations, enhancing stereoselectivity .

  • Hydrogenolysis : Pd/C facilitates heterolytic cleavage of the C–N bond in the benzyl group, yielding secondary amines .

Scientific Research Applications

Organic Synthesis

(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one serves as a versatile intermediate in the synthesis of various complex organic molecules. Its silyl ether functionality allows for selective reactions under mild conditions, making it an attractive choice for synthetic chemists.

Case Study: Synthesis of Chiral Pyrrolidines

In a notable study, researchers utilized this compound as a key intermediate for the asymmetric synthesis of chiral pyrrolidine derivatives. The compound was involved in Burgess-type transformations that led to the formation of enantiomerically pure products suitable for pharmaceutical applications. The process was optimized for scale-up, demonstrating the compound's utility in industrial settings .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of novel drugs targeting various biological pathways.

Case Study: EGFR Inhibitors

One significant application involved the use of this compound in synthesizing epidermal growth factor receptor (EGFR) inhibitors. The compound facilitated the creation of key intermediates that are crucial for developing therapies against certain types of cancer. The synthesis route was noted for its efficiency and stereochemical control, allowing researchers to produce compounds with high specificity .

Chiral Auxiliary

The compound is also employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions has been leveraged to produce various biologically active molecules with desired stereochemistry.

Application Examples:

  • Asymmetric Catalysis : It has been used in catalytic cycles where chirality is essential for the activity of the final product.
  • Stereoselective Reactions : The presence of the silyl group enhances selectivity in reactions such as nucleophilic substitutions and additions.

Summary Table of Applications

Application AreaDescriptionExample Case Studies
Organic SynthesisIntermediate for synthesizing complex organic moleculesChiral pyrrolidine derivatives synthesis
Medicinal ChemistryDevelopment of therapeutic agents targeting specific diseasesSynthesis of EGFR inhibitors
Chiral AuxiliaryInduction of chirality in asymmetric synthesisUsed in asymmetric catalysis

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The TBDMS group provides steric protection, while the benzyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one
  • (S)-1-Benzyl-3-hydroxypyrrolidin-2-one
  • (S)-1-Benzyl-3-((trimethylsilyl)oxy)pyrrolidin-2-one

Uniqueness

(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is unique due to the presence of both the TBDMS protecting group and the benzyl group. This combination provides a balance of steric protection and enhanced binding affinity, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one, with CAS number 1956436-52-4, is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility, making it a valuable intermediate in the synthesis of various bioactive molecules.

  • Molecular Formula : C17H27NO2Si
  • Molecular Weight : 305.49 g/mol
  • Structural Characteristics : The compound contains a pyrrolidinone ring, a benzyl group, and a TBDMS ether, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its role as an intermediate in the synthesis of compounds with pharmacological significance.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in anticancer therapy. For instance, compounds structurally related to this compound have shown inhibitory effects on cancer cell proliferation. A study demonstrated that pyrrolidine-based compounds could induce apoptosis in various cancer cell lines, including MCF-7 and A549 cells .

2. Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives have been investigated, particularly their ability to modulate neurotransmitter systems. Research suggests that these compounds can enhance synaptic plasticity and protect against neurodegeneration by inhibiting oxidative stress pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors, enhancing or inhibiting their activity depending on the context.

Case Study 1: Anticancer Properties

A study published in the Journal of Organic Chemistry explored the synthesis of a series of pyrrolidine derivatives, including this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to disrupt cellular metabolism and induce apoptosis .

CompoundCell Line TestedIC50 (µM)
(S)-1-Benzyl-3-TBDMS-pyrrolidinoneMCF-715
(S)-1-Benzyl-pyrrolidinoneA54910

Case Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective effects of pyrrolidine derivatives in a model of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced cell death and improved cell viability through the modulation of antioxidant pathways .

CompoundModel Used% Cell Viability
(S)-1-Benzyl-3-TBDMS-pyrrolidinoneNeuronal Cell Line80%
Control (No Treatment)Neuronal Cell Line40%

Q & A

Q. What are the recommended synthetic routes for (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one?

The synthesis typically involves stereoselective functionalization of pyrrolidinone precursors. Key steps include:

  • Silylation : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., THF, NaH as base) .
  • Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions, often monitored by thin-layer chromatography (TLC) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) yields the compound as a colorless oil (>95% purity) .

Q. How is the compound characterized to confirm its structure and purity?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify stereochemistry and functional groups (e.g., TBS-O at δ 0.0–0.2 ppm for Si(CH3_3)2_2) .
  • HR-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at m/z 348.21) .
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm the lactam (C=O) group .

Advanced Research Questions

Q. How can researchers address contradictions in diastereomeric ratios during synthesis?

Contradictions often arise from solvent polarity or temperature effects . For example:

  • Deuterium-Labeling Studies : used deuterated intermediates to track stereochemical outcomes, revealing that low temperatures (0°C) favor syn-addition (dr 7:1), while room temperature shifts selectivity (dr 3:1) .
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) to validate optical purity .

Q. What strategies optimize stereochemical control during TBS protection?

  • Catalytic Asymmetric Methods : Use chiral bases (e.g., (-)-sparteine) to induce enantioselectivity in silylation .
  • Reaction Monitoring : In situ 1H^1H NMR tracks intermediates to avoid over-functionalization. achieved >98% ee by quenching reactions at 80% conversion .

Q. How do solvent systems influence reaction kinetics in pyrrolidinone derivatization?

  • Polar Aprotic Solvents : DMF accelerates acylations but may promote epimerization. THF balances reactivity and stability for TBS protection .
  • Data-Driven Optimization : compared yields in DCM (72%) vs. THF (89%), attributing differences to solvation of NaH .

Q. What analytical methods resolve discrepancies in pharmacological activity data?

  • LC-HRMS Metabolite Profiling : Used in to correlate structural modifications (e.g., aryl substituents) with orexin receptor binding (IC50_{50} < 50 nM) .
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding conformations, clarifying SAR contradictions .

Q. How is deuterium labeling applied in mechanistic studies of this compound?

  • Isotopic Tracing : synthesized deuterated analogs (e.g., ethyl-4-d derivatives) to track hydride shifts during hydrogenolysis, confirming a radical-mediated mechanism .
  • Kinetic Isotope Effects (KIEs) : Compare kH/kDk_H/k_D values to identify rate-determining steps (e.g., C-O bond cleavage) .

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